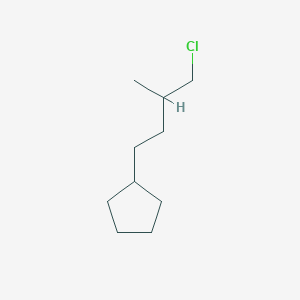
(4-Chloro-3-methylbutyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3-methylbutyl)cyclopentane is an organic compound with the molecular formula C₁₀H₁₉Cl. It is characterized by a cyclopentane ring substituted with a 4-chloro-3-methylbutyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylbutyl)cyclopentane typically involves the alkylation of cyclopentane with 4-chloro-3-methylbutyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-3-methylbutyl)cyclopentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, using reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Formation of alcohols, ethers, or amines.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alkanes.
Applications De Recherche Scientifique
(4-Chloro-3-methylbutyl)cyclopentane is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of organic compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Chloro-3-methylbutyl)cyclopentane involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromo-3-methylbutyl)cyclopentane
- (4-Iodo-3-methylbutyl)cyclopentane
- (4-Chloro-3-methylbutyl)cyclohexane
Uniqueness
(4-Chloro-3-methylbutyl)cyclopentane is unique due to the presence of the chlorine atom, which imparts specific reactivity patterns. Compared to its bromine and iodine analogs, the chlorine derivative is more reactive in nucleophilic substitution reactions. Additionally, the cyclopentane ring provides a different steric environment compared to the cyclohexane analog, influencing the compound’s reactivity and interaction with other molecules .
Propriétés
Formule moléculaire |
C10H19Cl |
|---|---|
Poids moléculaire |
174.71 g/mol |
Nom IUPAC |
(4-chloro-3-methylbutyl)cyclopentane |
InChI |
InChI=1S/C10H19Cl/c1-9(8-11)6-7-10-4-2-3-5-10/h9-10H,2-8H2,1H3 |
Clé InChI |
TUZRGHISVBNLIS-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1CCCC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


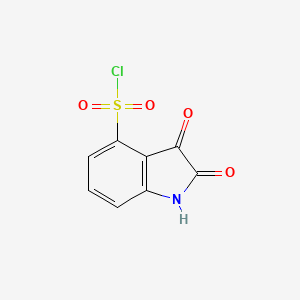
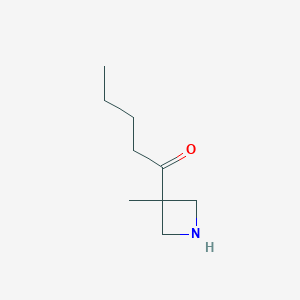
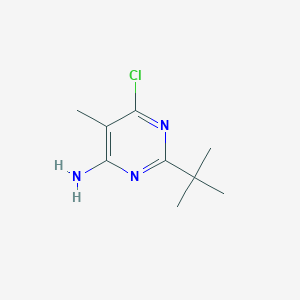
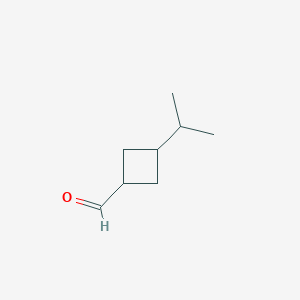
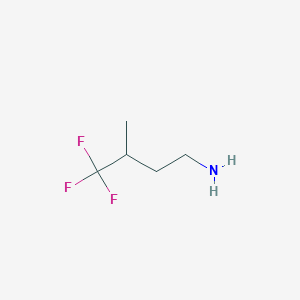

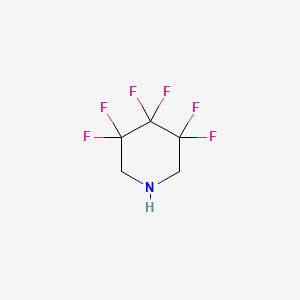
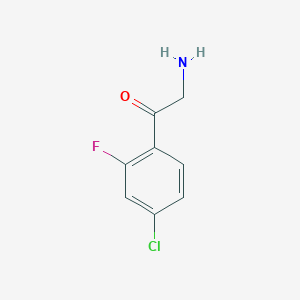
![tert-Butyl 7'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13202986.png)

![5-Ethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13203006.png)


![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine](/img/structure/B13203020.png)
